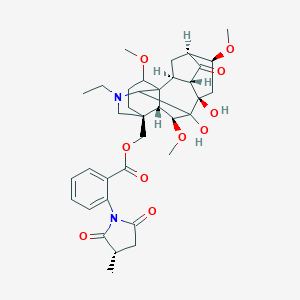

Barbinine

Description

Structure

3D Structure

Properties

CAS No. |

123497-99-4 |

|---|---|

Molecular Formula |

C36H46N2O10 |

Molecular Weight |

666.8 g/mol |

IUPAC Name |

[(1S,2R,3S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C36H46N2O10/c1-6-37-16-33(17-48-31(42)19-9-7-8-10-22(19)38-25(39)13-18(2)30(38)41)12-11-24(46-4)35-21-14-20-23(45-3)15-34(43,26(21)27(20)40)36(44,32(35)37)29(47-5)28(33)35/h7-10,18,20-21,23-24,26,28-29,32,43-44H,6,11-17H2,1-5H3/t18-,20+,21+,23-,24-,26+,28+,29-,32?,33-,34+,35-,36+/m0/s1 |

InChI Key |

VBFGMIUWGBSAGV-NWERHFLCSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@@H]6C[C@H]4[C@@H]5C6=O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Synonyms |

BARBININE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Berberine Biosynthesis Pathway in Berberis Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberine is a pharmacologically significant protoberberine alkaloid, a class of benzylisoquinoline alkaloids (BIAs), renowned for its antimicrobial, anti-inflammatory, and metabolic-regulating properties.[1] The genus Berberis is a primary natural source of this bright yellow compound, where it accumulates in roots, rhizomes, and stem bark.[2] Understanding the intricate biosynthetic pathway of berberine is crucial for metabolic engineering, synthetic biology applications, and optimizing its production in both natural and heterologous systems. This guide provides a detailed overview of the enzymatic steps, key genes, quantitative aspects, and common experimental methodologies related to berberine biosynthesis in Berberis species.

The Core Biosynthetic Pathway

The biosynthesis of berberine is a complex, multi-step process that begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central BIA precursor, (S)-norcoclaurine, which then undergoes further modifications to form the protoberberine scaffold and ultimately, berberine. The pathway involves numerous key enzymes, including decarboxylases, hydroxylases, synthases, O-methyltransferases (OMTs), N-methyltransferases (NMTs), and various cytochrome P450 monooxygenases (CYPs).[3][4][5]

The initial steps involve the conversion of L-tyrosine into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6] These two intermediates are then condensed by (S)-norcoclaurine synthase (NCS), a pivotal rate-limiting enzyme, to form (S)-norcoclaurine, the foundational molecule for nearly all 2,500 known BIAs.[5][6] From (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions leads to (S)-reticuline, another critical branch-point intermediate. The berberine-specific branch converts (S)-reticuline into (S)-scoulerine via the action of the berberine bridge enzyme (BBE).[3][7] Subsequent methylation and oxidation steps finalize the synthesis of berberine.[3][4]

Caption: The core biosynthetic pathway of berberine starting from L-tyrosine.

Key Enzymes and Gene Families

The biosynthesis of berberine is catalyzed by a specific set of enzymes, with the corresponding genes having been identified in several Berberis species through transcriptomic analyses.[1][4] Methyltransferases and cytochrome P450 monooxygenases are particularly crucial for the structural diversification and formation of the final product.[4] The number of gene copies for each enzyme can vary between different berberine-producing species, indicating evolutionary diversification.[3][6]

| Table 1: Key Enzymes in the Berberine Biosynthesis Pathway and Their Functions | |

| Enzyme Acronym | Full Name & Function |

| TYDC | Tyrosine Decarboxylase: Catalyzes the decarboxylation of tyrosine, a step towards dopamine formation.[3][4] |

| NCS | (S)-Norcoclaurine Synthase: Catalyzes the pivotal condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the entry point into BIA metabolism.[5][6] |

| 6OMT | (S)-Norcoclaurine 6-O-Methyltransferase: Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[3][5] |

| CNMT | (S)-Coclaurine N-Methyltransferase: Methylates the secondary amine of (S)-coclaurine to yield (S)-N-methylcoclaurine.[3][5] |

| NMCH (CYP80B) | (S)-N-Methylcoclaurine 3'-Hydroxylase: A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.[4][5] |

| 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase: Methylates the 4'-hydroxyl group to form (S)-reticuline.[4][5] |

| BBE | Berberine Bridge Enzyme: A key flavoprotein oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," yielding (S)-scoulerine.[3][7] |

| SOMT | (S)-Scoulerine 9-O-Methyltransferase: Methylates the 9-hydroxyl group of (S)-scoulerine.[3][4] |

| CAS (CYP719A) | (S)-Canadine Synthase: A cytochrome P450 enzyme that forms the methylenedioxy bridge on (S)-tetrahydrocolumbamine to produce (S)-canadine.[3][4] |

| STOX | (S)-Tetrahydroprotoberberine Oxidase: Catalyzes the final four-electron oxidation of (S)-canadine to form the aromatic quaternary alkaloid, berberine.[3][4][7] |

Quantitative Data

The concentration of berberine varies significantly among different Berberis species and even between different organs of the same plant, with roots and bark typically showing the highest accumulation.[2] This variation is influenced by genetics, geographical location, and developmental stage.

| Table 2: Berberine Content in Various Berberis Species | |

| Species | Berberine Content (% w/w, dry basis) |

| Berberis aristata | 3.18%[8] |

| Berberis tinctoria | 1.46%[8] |

| Berberis aristata (fruits) | 0.033%[9] |

| Berberis amurensis | Reported to have high accumulation, up to 2.6% fresh weight.[1] |

| Berberis vulgaris (bark) | Contains over 8% total alkaloids, with berberine being the major one at ~5%.[2] |

Methodological Approaches for Analysis

The study of berberine biosynthesis relies on robust analytical techniques to identify and quantify intermediates and the final product. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its precision, specificity, and reproducibility.[2][8]

Summary of a Typical HPLC Protocol for Berberine Quantification

-

Sample Preparation: Dried and powdered plant material (e.g., roots, stem bark) is extracted using a solvent, typically methanol or an acidified water/acetonitrile mixture, often with the aid of sonication or reflux to ensure efficient extraction.[8][9]

-

Chromatographic System: A Reverse-Phase HPLC (RP-HPLC) system is commonly employed.

-

Column: A C18 column is the standard choice for separating berberine from other alkaloids.[2][8]

-

Mobile Phase: A gradient or isocratic system is used. A common mobile phase consists of an acidified aqueous solution (e.g., with 0.1% trifluoroacetic acid or orthophosphoric acid) and an organic solvent like acetonitrile.[2][8][9] A typical isocratic ratio is 60:40 (v/v) of acidified water to acetonitrile.[2][8]

-

Detection: A Photodiode Array (PDA) or UV-Vis detector is used. Berberine exhibits strong absorbance and can be quantified at wavelengths around 266 nm or 350 nm.[8][9]

-

-

Quantification: The concentration of berberine in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from a certified berberine standard.[8][9] The method is validated for linearity, precision, and accuracy according to ICH guidelines.[9]

UV-Visible Spectrophotometry

For rapid quantification, UV-Vis spectrophotometry can be used. After isolating an alkaloidal fraction to reduce interference, the concentration of berberine can be determined by measuring absorbance at its absorption maxima (around 348 nm or 428 nm depending on the solvent) and applying the Beer-Lambert law.[2][10]

Caption: A generalized workflow for the quantification of berberine from Berberis plant material.

Regulation of Biosynthesis

The biosynthesis of berberine is tightly regulated. Gene expression studies in different Berberis species have shown that the genes encoding biosynthetic enzymes are differentially expressed across various plant tissues.[4] For example, genes for early pathway steps may be expressed in roots, while later steps occur in the rhizome, suggesting the transport of intermediates between organs.[5] This spatial separation implies a complex regulatory network controlling the expression of the pathway genes. While specific transcription factors regulating the entire pathway in Berberis are still being fully elucidated, the differential expression patterns strongly point to transcriptional-level control as a key mechanism for modulating berberine accumulation.

References

- 1. maxapress.com [maxapress.com]

- 2. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gigvvy.com [gigvvy.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of Berberine Hydrochloride

Introduction

Berberine hydrochloride is the salt form of berberine, a quaternary ammonium isoquinoline alkaloid.[1][2] Found in a variety of plants, including those from the Berberis genus, it has a long history of use in traditional Chinese medicine.[1][3] In modern pharmacology, it is investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[4] This guide provides a comprehensive overview of the core physicochemical properties of berberine hydrochloride, intended for researchers, scientists, and professionals in drug development.

Physical Properties

Berberine hydrochloride is a yellow crystalline powder with no odor.[5][6] Under ultraviolet light, it exhibits a strong yellow fluorescence.[1]

Quantitative Physical Data

The key physical and molecular properties of berberine hydrochloride are summarized below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₈ClNO₄ | [5][7] |

| Molecular Weight | 371.81 g/mol | [5][7][8] |

| Melting Point | 204-206 °C (with decomposition) | [5][7][9] |

| pKa | No ionizable groups; exists as a permanently charged quaternary ammonium compound. | [10] |

| Log P (Octanol/Water) | Fairly hydrophilic (experimentally determined). | [10][11] |

| Appearance | Yellow crystalline solid/powder. | [5][6][12] |

Solubility Profile

The solubility of berberine hydrochloride is a critical parameter for formulation and delivery. It is slightly soluble in cold water and ethanol, soluble in hot water, and insoluble in ether and chloroform.[5] For research applications, it is often dissolved in organic solvents like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[12]

| Solvent | Solubility | Citations |

| Water (cold) | Slightly soluble / Very slightly soluble | [5][10][11] |

| Water (hot) | Soluble | [5][13] |

| Ethanol | Slightly soluble (~500 µg/mL) | [5][11][12] |

| Methanol | Sparingly soluble (>20 mg/mL) | [11][13] |

| DMSO | Soluble (~25 mg/mL to 74 mg/mL) | [12][13] |

| Chloroform | Slightly soluble / Insoluble | [5][13] |

| Ether | Insoluble | [5] |

| Phosphate Buffer (pH 7.0, 25°C) | 4.05 ± 0.09 mM | [10][11] |

Note: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve berberine hydrochloride in DMSO and then dilute with the chosen buffer.[12]

Spectral Properties

Spectroscopic data are essential for the identification and quantification of berberine hydrochloride.

| Technique | Key Wavelengths / Peaks | Citations |

| UV-Vis (λmax) | ~228-230 nm, 263-266 nm, 345-350 nm, 420-431 nm | [6][12][14] |

| FTIR (cm⁻¹) | 2844, 1635, 1569, 1506 | [10][14] |

Chemical Properties and Stability

Berberine hydrochloride is a stable compound under standard conditions.[10][11] It is stable for at least two years when stored at +4°C and protected from light and moisture.[4]

Stability Under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

Acidic Conditions: Shows about 6% degradation when refluxed in 1M HCl at 80°C for 5 hours.[15]

-

Basic Conditions: Highly unstable in basic solutions, showing 48% degradation in 1M NaOH at 80°C for just 30 minutes, and 83% degradation after 3 hours.[15]

-

Oxidative Conditions: Approximately 19% degradation occurs in 30% H₂O₂ at 80°C for 1 hour.[15]

-

Thermal and Photolytic Stress: The compound is stable against dry heat (105°C for 12 hours) and photolytic degradation (exposure to 254 nm and 365 nm UV light for 24 hours).[15]

-

Hydrolysis: It is stable when refluxed with water at 80°C for 4 hours.[15]

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Prepare a supersaturated solution of berberine hydrochloride in deionized water in a suitable flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, cease agitation and allow undissolved particles to settle. If necessary, centrifuge the solution to separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of dissolved berberine hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[10]

Protocol: UV-Vis Spectrophotometric Analysis

This protocol is used for the quantification of berberine hydrochloride in solution.

-

Solvent Selection: Choose a suitable solvent in which the compound is soluble and stable (e.g., methanol, ethanol, or a specific buffer).[6]

-

Preparation of Standard Stock Solution: Accurately weigh about 10 mg of berberine hydrochloride and dissolve it in 100 mL of the selected solvent to create a 100 µg/mL stock solution.[6][16]

-

Wavelength Scan (λmax Determination): Scan a diluted sample of the stock solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[16] For berberine hydrochloride, a prominent peak is typically observed around 345-350 nm.[6][14]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 3 to 15 µg/mL) by diluting the stock solution.[6]

-

Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

-

Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from this curve.

Mechanism of Action and Signaling Pathways

Berberine is known to modulate several key signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being one of the most well-documented.[17][18][19] AMPK acts as a master regulator of cellular energy metabolism.

Berberine and the AMPK Signaling Pathway

Activation of AMPK by berberine initiates a cascade of downstream effects that are beneficial for metabolic regulation.[17][20] This includes the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation, and the suppression of hepatic gluconeogenesis.[17][20]

References

- 1. Berberine - Wikipedia [en.wikipedia.org]

- 2. Berberine chloride | C20H18ClNO4 | CID 12456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. health.clevelandclinic.org [health.clevelandclinic.org]

- 4. Berberine chloride - CAS-Number 633-65-8 - Order from Chemodex [chemodex.com]

- 5. chembk.com [chembk.com]

- 6. asianjpr.com [asianjpr.com]

- 7. Berberine hydrochloride CAS#: 633-65-8 [m.chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 633-65-8 CAS MSDS (Berberine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Berberine Chloride - LKT Labs [lktlabs.com]

- 14. [Berberine Hydrochloride Reference Standard (Control 001) of National Institute of Health Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]

- 20. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Berberine: A Technical Guide for Drug Development Professionals

Executive Summary: Berberine, a natural isoquinoline alkaloid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Traditionally used in Chinese and Ayurvedic medicine, modern research has elucidated its complex mechanisms of action, positioning it as a compelling candidate for drug development, particularly in the realms of metabolic disease, oncology, and cardiovascular disorders. This guide provides a detailed overview of Berberine's core pharmacological properties, focusing on its molecular signaling pathways, pharmacokinetic profile, and therapeutic efficacy, supported by quantitative data and representative experimental methodologies.

Mechanisms of Action

Berberine's diverse therapeutic effects stem from its ability to modulate multiple key cellular signaling pathways simultaneously. Unlike highly specific targeted therapies, Berberine acts as a multi-target agent, which may contribute to its efficacy across various pathological conditions.

AMP-Activated Protein Kinase (AMPK) Activation

One of the most well-documented mechanisms of Berberine is the activation of AMPK, a central regulator of cellular energy homeostasis.[1] Berberine activates AMPK, not by direct binding, but by inhibiting mitochondrial respiratory chain complex I, which increases the cellular AMP/ATP ratio. This energy stress mimics the effects of exercise and caloric restriction.

Activated AMPK triggers a cascade of downstream effects:

-

Enhanced Glucose Uptake: It promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, increasing glucose uptake from the blood.[2]

-

Inhibition of Gluconeogenesis: It suppresses the expression of key gluconeogenic enzymes in the liver, reducing hepatic glucose production.[1]

-

Fatty Acid Oxidation: It phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby promoting the oxidation of fatty acids.[3][4]

Modulation of Other Key Signaling Pathways

Beyond AMPK, Berberine influences several other critical pathways involved in cell proliferation, apoptosis, and inflammation.

-

PI3K/AKT/mTOR Pathway: Berberine has been shown to suppress the PI3K/AKT/mTOR signaling cascade, which is frequently overactive in various cancers. This inhibition leads to reduced cancer cell proliferation and induction of apoptosis.

-

MAPK/ERK Pathway: It can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell growth and differentiation, contributing to its anti-cancer effects.

-

NF-κB Signaling: Berberine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses and cell survival. This contributes to its potent anti-inflammatory properties.

Pharmacokinetic Profile

A critical consideration for drug development is Berberine's challenging pharmacokinetic profile, characterized primarily by low oral bioavailability.

-

Absorption: Berberine is poorly absorbed from the gastrointestinal tract. Its absolute oral bioavailability in rats is reported to be extremely low, around 0.37% to 0.68%.[5][6] In humans, after a 400 mg oral dose, the mean maximum plasma concentration (Cmax) was found to be only ~0.4 ng/mL.[5]

-

Metabolism: It undergoes extensive first-pass metabolism in the liver and potentially the gut.[5] Key metabolic pathways include Phase I demethylation and Phase II glucuronidation. The gut microbiota also plays a crucial role by converting Berberine into its more readily absorbed metabolite, dihydroberberine.

-

Distribution: Despite low plasma concentrations, Berberine distributes into various tissues, with higher concentrations found in the liver, kidney, and heart.

-

Excretion: Berberine and its metabolites are primarily excreted through the feces, with a significant portion eliminated in the bile.[5]

Table 1: Pharmacokinetic Parameters of Berberine

| Species | Administration Route & Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Human | Oral, 400 mg | ~0.4 | ~8.0 | N/A | N/A | [5] |

| Rat | Oral, 48.2 mg/kg | N/A | 2.75 | N/A | 0.37% | [6][7] |

| Rat | Oral, 100 mg/kg | 9.48 | N/A | 46.5 | 0.68% | [5] |

| Rabbit | Oral, 50 mg/kg | 411 | N/A | N/A | N/A | [5] |

Key Therapeutic Effects & Clinical Data

Berberine's multi-target mechanism of action translates into a wide range of therapeutic applications, with the most robust clinical evidence in metabolic disorders.

Antidiabetic Effects

Numerous clinical trials have demonstrated Berberine's efficacy in managing type 2 diabetes, often with effects comparable to first-line oral hypoglycemic agents like metformin.[8][9] In a 3-month trial on newly diagnosed type 2 diabetics, 1.5 g/day of Berberine lowered Hemoglobin A1c (HbA1c) from 9.5% to 7.5%, and fasting blood glucose (FBG) from 10.6 mmol/L to 6.9 mmol/L.[8]

Table 2: Summary of Key Clinical Trials on Berberine for Type 2 Diabetes

| Study (Reference) | Dosage | Duration | Key Findings |

| Yin et al., 2008[8] | 500 mg, 3 times/day | 3 months | HbA1c: ↓ from 9.5% to 7.5%FBG: ↓ by 34.9%Triglycerides: ↓ by 21.2% |

| Zhang et al., 2008[9] | 1 g/day | 3 months | FBG: ↓ by 20%HbA1c: ↓ by 12% |

| Meta-Analysis[10] | 0.9 - 1.5 g/day | 1-3 months | FBG (with other drugs): Mean Difference of -0.99 mmol/LHbA1c (with other drugs): Mean Difference of -0.69% |

Cardiovascular Effects

Berberine positively impacts lipid metabolism. It has been shown to lower total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1][11] A review of 16 studies concluded that berberine supplementation significantly improves these lipid markers.[1] The mechanism is partly attributed to the inhibition of the enzyme PCSK9, leading to increased LDL receptor expression and enhanced clearance of LDL from the blood.[1]

Anticancer Activity

In preclinical studies, Berberine exhibits potent cytotoxic effects across a range of cancer cell lines. It induces apoptosis and causes cell cycle arrest, typically at the G2/M phase.[12] Its anticancer effects are linked to its ability to modulate pathways like PI3K/AKT/mTOR and MAPK, and to induce oxidative stress in cancer cells.

Table 3: In Vitro Anticancer Activity of Berberine (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) after 48h | Reference |

| HT29 | Colon Cancer | 52.37 ± 3.45 | [12] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [12] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [12] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [12] |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [12] |

Representative Experimental Protocols

Validating the effects of Berberine requires standardized in vitro and in vivo methodologies. Below are representative protocols for key assays.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of Berberine on cancer cells.

-

Cell Seeding: Seed cells (e.g., HT29, MCF-7) into a 96-well plate at a density of 1 × 10⁴ to 1 × 10⁶ cells/well and incubate for 24 hours to allow for attachment.[12][13]

-

Treatment: Prepare serial dilutions of Berberine hydrochloride in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the Berberine-containing medium. Include a vehicle control (e.g., sterile water or DMSO).[12]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ environment.[13]

-

MTT Addition: Add 10-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[13] The IC50 value is calculated from the dose-response curve.

Protocol: Western Blot for AMPK Activation

This protocol determines if Berberine treatment leads to the phosphorylation (activation) of AMPK.

-

Cell Culture and Treatment: Culture cells (e.g., HCT116, HepG2) in 100 mm plates. Treat with desired concentrations of Berberine (e.g., 15, 30, 60 µmol/L) for a specified time (e.g., 30 min to 24 hours).[3][4]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 30-35 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[3][4]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[3] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172) and total AMPK.[2][3]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.[15] The ratio of phosphorylated to total AMPK indicates the level of activation.

Conclusion and Future Directions

Berberine is a pharmacologically active compound with well-defined mechanisms targeting key cellular pathways involved in metabolism, proliferation, and inflammation. Its proven efficacy in numerous preclinical and clinical studies, particularly for type 2 diabetes and dyslipidemia, makes it a highly attractive molecule. However, the primary obstacle to its clinical translation is its poor oral bioavailability.

Future research and development efforts should focus on:

-

Advanced Drug Delivery Systems: Development of novel formulations such as nanoparticles, liposomes, or solid lipid nanoparticles to enhance absorption and protect Berberine from first-pass metabolism.

-

Prodrug Strategies: Synthesis of Berberine derivatives (e.g., dihydroberberine) with improved pharmacokinetic properties that convert to the active form in vivo.

-

Combination Therapies: Investigating synergistic effects when combined with existing therapeutic agents to lower required dosages and mitigate potential side effects.

By addressing these pharmacokinetic challenges, the full therapeutic potential of Berberine can be unlocked, paving the way for its development into a next-generation therapeutic for a range of metabolic and proliferative diseases.

References

- 1. Berberine: A Powerful Supplement with Many Benefits [healthline.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 4. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of administering berberine alone or in combination on type 2 diabetes mellitus: a systematic review and meta-analysis [frontiersin.org]

- 11. health.clevelandclinic.org [health.clevelandclinic.org]

- 12. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular viability assay [bio-protocol.org]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Berberine's Role in Cellular AMP-Activated Protein Kinase (AMPK) Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a natural isoquinoline alkaloid, has garnered significant attention for its therapeutic potential in metabolic diseases, including type 2 diabetes, obesity, and nonalcoholic fatty liver disease. A primary mechanism underpinning these beneficial effects is its robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which berberine activates AMPK, details the upstream signaling pathways involved, and outlines the downstream metabolic consequences. This document includes a compilation of quantitative data from key studies, detailed experimental protocols for investigating the berberine-AMPK axis, and visual diagrams of the elucidated signaling pathways and experimental workflows.

Introduction to Berberine and AMPK

Berberine is a bioactive compound extracted from various plants, including those of the Berberis genus. It has a long history of use in traditional Chinese medicine for treating a variety of ailments. Modern scientific investigation has revealed that one of berberine's principal molecular targets is AMP-activated protein kinase (AMPK).

AMPK is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signifies a state of low energy. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. This coordinated response helps to restore cellular energy balance.

Molecular Mechanisms of Berberine-Mediated AMPK Activation

Berberine activates AMPK through a multi-faceted approach, with the primary mechanism involving the modulation of cellular energy status. Additionally, evidence suggests the involvement of other upstream kinases and regulatory proteins.

Primary Mechanism: Inhibition of Mitochondrial Respiratory Chain Complex I

The predominant mechanism by which berberine activates AMPK is through the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][3] This inhibition curtails ATP synthesis, leading to a subsequent increase in the intracellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, and also promote its phosphorylation at threonine 172 (Thr172) on the α-subunit by upstream kinases, which is a critical step for full AMPK activation.[2]

Upstream Kinases in Berberine-Induced AMPK Activation

Several upstream kinases have been implicated in the phosphorylation and activation of AMPK in response to berberine.

-

Liver Kinase B1 (LKB1): LKB1 is a constitutively active serine/threonine kinase that is a major upstream kinase for AMPK. In many cell types, the berberine-induced activation of AMPK is dependent on LKB1.[4]

-

Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 is another important upstream kinase that can activate AMPK in response to an increase in intracellular calcium levels. Some studies suggest that berberine can induce AMPK activation through a CaMKK2-dependent pathway, which may be independent of changes in the AMP:ATP ratio.[5]

-

Sirtuin 1 (SIRT1): SIRT1 is an NAD+-dependent deacetylase that can also regulate AMPK activity. Berberine has been shown to increase SIRT1 expression and activity.[6] SIRT1 can deacetylate and activate LKB1, thereby promoting AMPK activation. This suggests a synergistic relationship between SIRT1 and AMPK in mediating the metabolic benefits of berberine.

Alternative Mechanism: Inhibition of AMPK Dephosphorylation

Recent evidence has pointed to an alternative mechanism where berberine can sustain AMPK activation by inhibiting its dephosphorylation. One study has shown that berberine can decrease the expression of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a protein that promotes the dephosphorylation of AMPKα1.[7][8] By reducing UHRF1 levels, berberine helps to maintain the phosphorylated, active state of AMPK.[7][8]

Quantitative Data on Berberine's Effects on AMPK Activation and Downstream Targets

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of berberine on key molecular and cellular events related to AMPK activation.

Table 1: Dose-Dependent Effects of Berberine on Cellular AMP/ATP Ratio and AMPK/ACC Phosphorylation

| Cell Line/Tissue | Berberine Concentration | Duration | Change in AMP/ATP Ratio (Fold Change vs. Control) | p-AMPK (Thr172) (Fold Change vs. Control) | p-ACC (Ser79) (Fold Change vs. Control) | Reference |

| HepG2 Hepatocytes | 20 µmol/L | 24 h | - | 2.0 | 2.8 | [2] |

| C2C12 Myotubes | 20 µmol/L | 24 h | - | 2.4 | 2.8 | [2] |

| HCT-116 Cells | 0.1 µM | 20 h | No significant change | - | - | [7] |

| HCT-116 Cells | 0.5 µM | 20 h | No significant change | - | - | [7] |

| HCT-116 Cells | 2.5 µM | 20 h | No significant change | - | - | [7] |

| BAEC | 1 µM - 200 µM | 2 h | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [9] |

Table 2: Time-Dependent Effects of Berberine on AMPK and ACC Phosphorylation in BAEC Cells (10 µM Berberine)

| Time | p-AMPK (Thr172) (Fold Change vs. Control) | p-ACC (Ser79) (Fold Change vs. Control) | Reference |

| 30 min | Increased | Increased | [9] |

| 1 h | Increased | Increased | [9] |

| 2 h | Peak Increase | Peak Increase | [9] |

| 4 h | Sustained Increase | Sustained Increase | [9] |

Table 3: Effects of Berberine on Glucose Consumption and Lipid Accumulation

| Cell Line/Model | Berberine Concentration/Dose | Duration | Effect on Glucose Consumption | Effect on Lipid Accumulation | Reference |

| HepG2 Hepatocytes | 5 - 20 µmol/L | 24 h | 29.91% - 45.91% increase | - | [2] |

| C2C12 Myotubes | 5 - 20 µmol/L | 24 h | Dose-dependent increase | - | [2] |

| 3T3-L1 Adipocytes | 5 - 20 µmol/L | 24 h | 72.9% - 113.7% increase | - | |

| db/db mice | 100 mg/kg (BBR-SLNs) | - | - | Significant reduction in liver lipid content | [10] |

| Patients with NAFLD | - | 16 weeks | - | 55.1% decrease in hepatic fat content | [11] |

| 3T3-L1 cells | During MDI | 48 h | - | 40% reduction in lipid content |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of berberine on AMPK activation and downstream cellular processes.

Cell Culture and Berberine Treatment

-

Cell Lines: HepG2 (human hepatoma), C2C12 (mouse myoblast), 3T3-L1 (mouse preadipocyte), and HCT-116 (human colon cancer) cells are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Berberine Preparation: Prepare a stock solution of berberine hydrochloride in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control with the same concentration of DMSO should be included in all experiments.

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of berberine or vehicle control for the specified duration.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.

-

Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels, normalized to a loading control such as β-actin or GAPDH.

AMPK Activity Assay

-

Sample Preparation: Prepare cell lysates as described for Western blotting.

-

Assay Procedure: Use a commercially available AMPK kinase activity assay kit (e.g., from Abcam or Cell Signaling Technology). These assays typically utilize a specific substrate for AMPK (e.g., a synthetic peptide) and measure the incorporation of phosphate from ATP, often through an ELISA-based format with a colorimetric or fluorometric readout.

-

Data Analysis: Calculate AMPK activity based on the manufacturer's instructions, typically by comparing the signal from treated samples to that of untreated controls.

Cellular Glucose Uptake Assay

-

Cell Preparation: Seed cells in 12-well or 24-well plates and treat with berberine as described above.

-

Glucose Uptake: Following treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, for a defined period (e.g., 10-30 minutes).

-

Lysis and Scintillation Counting: Terminate the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the glucose uptake to the total protein content of each well and express the results as a fold change relative to the control group.

Lipid Accumulation Assay (Oil Red O Staining)

-

Cell Differentiation and Treatment: For 3T3-L1 cells, induce differentiation into adipocytes. Treat the cells with berberine at different stages of differentiation as required.

-

Staining: After treatment, fix the cells with 10% formalin for 1 hour. Wash the cells with water and then with 60% isopropanol. Stain the cells with a working solution of Oil Red O for 10-15 minutes to visualize intracellular lipid droplets.

-

Quantification: After washing away the excess stain, the stained lipid droplets can be visualized by microscopy. For quantification, the stain can be eluted from the cells using isopropanol, and the absorbance of the eluate can be measured at a specific wavelength (e.g., 510 nm).

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways of Berberine-Mediated AMPK Activation

Caption: Signaling pathways of Berberine-mediated AMPK activation.

Experimental Workflow for Investigating Berberine's Effect on AMPK

Caption: A typical experimental workflow.

Conclusion

Berberine is a potent natural compound that activates AMPK through multiple, interconnected mechanisms. The primary pathway involves the inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio and subsequent LKB1-mediated AMPK phosphorylation. Additionally, CaMKK2 and SIRT1-dependent pathways, as well as the inhibition of AMPK dephosphorylation, contribute to its robust effect. The activation of AMPK by berberine triggers a cascade of downstream metabolic events, including increased glucose uptake and decreased lipid synthesis, which collectively contribute to its therapeutic benefits in metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of berberine and other AMPK activators.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 3. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flaquarium.org [flaquarium.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Berberine-loaded solid lipid nanoparticles are concentrated in the liver and ameliorate hepatosteatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid profiling of the therapeutic effects of berberine in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Berberine and Metabolic Syndrome: A Technical Guide to Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of metabolic dysfunctions, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk for cardiovascular disease and type 2 diabetes. Berberine, an isoquinoline alkaloid extracted from various plants, has a long history in traditional medicine and is now emerging as a promising therapeutic agent for metabolic syndrome. This technical guide provides an in-depth analysis of the initial clinical studies on berberine, focusing on its mechanisms of action, quantitative outcomes, and the experimental designs employed in its evaluation.

Core Mechanisms of Action

Berberine's therapeutic effects on metabolic syndrome are multi-faceted, primarily revolving around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK stimulates glucose uptake and glycolysis in cells, enhances insulin sensitivity, and suppresses gluconeogenesis in the liver.[2][3] Furthermore, berberine has been shown to modulate the gut microbiota, which may contribute to its metabolic benefits.[4][5]

Signaling Pathways

The primary signaling cascade initiated by berberine involves the activation of AMPK, which in turn influences several downstream pathways.

Berberine also impacts the insulin signaling pathway, specifically the PI3K/Akt pathway, which is crucial for glucose transport.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative outcomes from various clinical trials investigating the effects of berberine on key metabolic parameters.

Table 1: Effects of Berberine on Glycemic Control

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Fasting Plasma Glucose | 1.0g/day | 3 months | -20% | [3] |

| Hemoglobin A1c (HbA1c) | 1.0g/day | 3 months | -12% | [3] |

| Fasting Plasma Glucose | 1.0g/day | 3 months | Significant reduction | [6] |

| Postprandial Glucose | 1.0g/day | 3 months | Significant reduction | [6] |

| HOMA-IR | Not Specified | Not Specified | Significant reduction | [7] |

Table 2: Effects of Berberine on Lipid Profile

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Triglycerides | 1.0g/day | 3 months | Significant reduction | [6] |

| Total Cholesterol | 1.0g/day | 3 months | Significant reduction | [6] |

| LDL-C | 1.0g/day | 3 months | Significant reduction | [6] |

| HDL-C | Not Specified | Not Specified | Significant increase | [8] |

| Total Cholesterol | 1.0g/day | 12 weeks | Significant reduction | [9] |

Table 3: Effects of Berberine on Anthropometric Measures

| Parameter | Dosage | Duration | Change from Baseline | Reference |

| Body Weight | 1.5g/day | 12 weeks | ~5 lbs loss | [3] |

| Body Fat | 1.5g/day | 12 weeks | -3.6% | [3] |

| Waist Circumference | Not Specified | 3 months | Significant decrease | [10] |

| Body Mass Index (BMI) | Not Specified | Not Specified | Significant reduction | [3] |

Experimental Protocols

The following outlines a representative experimental protocol for a randomized, double-blind, placebo-controlled clinical trial investigating berberine for metabolic syndrome, synthesized from multiple sources.[6][11][12]

Study Design and Workflow

Participant Selection

-

Inclusion Criteria :

-

Age 18-70 years.

-

Diagnosis of metabolic syndrome as defined by the National Cholesterol Education Program (NCEP) Adult Treatment Panel III (ATP III) criteria (at least three of the following: waist circumference ≥102 cm in men or ≥88 cm in women; triglycerides ≥150 mg/dL; HDL-C <40 mg/dL in men or <50 mg/dL in women; blood pressure ≥130/85 mmHg; fasting glucose ≥100 mg/dL).[9][13]

-

Stable body weight for at least 3 months prior to the study.

-

-

Exclusion Criteria :

Intervention

-

Treatment Group : Berberine hydrochloride, 500 mg orally, three times daily before meals.

-

Control Group : Placebo capsules identical in appearance, taste, and smell to the berberine capsules, taken on the same schedule.

-

Duration : 12 weeks.

Outcome Measures

-

Primary Outcome :

-

Change in fasting plasma glucose and lipid profile (total cholesterol, LDL-C, HDL-C, and triglycerides) from baseline to 12 weeks.[11]

-

-

Secondary Outcomes :

-

Change in HbA1c, HOMA-IR, body weight, BMI, and waist circumference.[11]

-

Assessment of safety and tolerability through monitoring of adverse events and laboratory parameters (liver and kidney function tests).[11]

-

Changes in inflammatory markers (e.g., hs-CRP).[11]

-

Analysis of gut microbiota composition.[11]

-

Data Collection and Analysis

-

Clinical and laboratory assessments at baseline, 4, 8, and 12 weeks.

-

Statistical analysis using appropriate methods for comparing changes between the berberine and placebo groups (e.g., t-test, ANCOVA).

Conclusion

Initial clinical studies provide compelling evidence for the efficacy of berberine in improving multiple components of the metabolic syndrome. Its ability to modulate key signaling pathways involved in glucose and lipid metabolism, coupled with a favorable safety profile, positions it as a strong candidate for further drug development. Future research should focus on larger, long-term clinical trials to solidify its therapeutic role and to further elucidate the nuances of its mechanisms of action, particularly its effects on the gut microbiome.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berberine: A Powerful Supplement with Many Benefits [healthline.com]

- 4. youtube.com [youtube.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Efficacy and Safety of Berberine in the Treatment of Diabetes With Dyslipidemia | Clinical Research Trial Listing [centerwatch.com]

- 7. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. health.clevelandclinic.org [health.clevelandclinic.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial | springermedizin.de [springermedizin.de]

- 13. clinicaltrial.be [clinicaltrial.be]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Berberine Administration in Animal Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of berberine in preclinical animal models of diabetes. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of berberine and its derivatives.

Quantitative Data Summary

The following table summarizes the administration protocols for berberine in various animal models of diabetes as reported in recent scientific literature. This allows for easy comparison of dosages, treatment durations, and animal models.

| Animal Model | Strain | Method of Diabetes Induction | Berberine Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Rat | Sprague-Dawley | High-fat diet and low-dose streptozotocin (STZ) | 200 mg/kg/day | Oral gavage | 4 weeks | Improved vascular insulin sensitivity and mesenteric vasodilation. | [1] |

| Rat | Sprague-Dawley | Streptozotocin (STZ)-induced | 50, 100, and 150 mg/kg/day | Oral gavage | 14 days | Ameliorated renal ischemia/reperfusion injury. | [2] |

| Rat | Sprague-Dawley | Streptozotocin (STZ)-induced | 156 mg/kg/day | Not specified | Not specified | Inhibited hepatic gluconeogenesis. | [3] |

| Rat | High-fat diet-fed | High-fat diet | 380 mg/kg/day | Oral gavage | 2 weeks | Reduced body weight gain and improved whole-body insulin sensitivity. | [4] |

| Mouse | db/db | Genetic | 560 mg/kg/day | Oral gavage | 7 days | Reduced basal hyperglycemia. | [4] |

| Mouse | C57BL/6 | Dextran sulfate sodium (DSS) and oral ligatures | 40 mg/kg/day | Oral gavage | 12 days | Dampened gut inflammation and ameliorated periodontitis. | [5] |

| Hamster | STZ-induced Type 2 Diabetes | Streptozotocin (STZ) | 150 mg/kg/day | Orally | 9 weeks | Regulated expression of lipid metabolism-related proteins. | [3] |

Key Signaling Pathways Modulated by Berberine

Berberine exerts its anti-diabetic effects by modulating several key signaling pathways involved in glucose and lipid metabolism. The primary mechanisms include the activation of AMP-activated protein kinase (AMPK) and the enhancement of the insulin signaling pathway.[6][7][8]

Berberine and the AMPK Signaling Pathway

Berberine activates AMPK, a central regulator of cellular energy homeostasis.[6][9] Activation of AMPK in tissues like the liver, skeletal muscle, and adipose tissue leads to:

-

Increased glucose uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[6]

-

Inhibition of gluconeogenesis: In the liver, active AMPK suppresses the expression of key gluconeogenic enzymes, reducing hepatic glucose production.[10]

-

Stimulation of fatty acid oxidation: AMPK promotes the breakdown of fatty acids for energy, reducing lipid accumulation.[6]

-

Inhibition of lipid synthesis: The expression of genes involved in lipogenesis is downregulated by berberine.[6]

Below is a diagram illustrating the activation of the AMPK signaling pathway by berberine.

Caption: Activation of AMPK by Berberine and its downstream metabolic effects.

Berberine and the Insulin Signaling Pathway

Berberine has been shown to improve insulin sensitivity, in part by up-regulating the insulin receptor (InsR) and enhancing downstream signaling cascades.[1][11] This leads to improved glucose homeostasis. The key steps influenced by berberine include:

-

Increased Insulin Receptor Phosphorylation: Berberine enhances the phosphorylation of the insulin receptor, which is the initial step in the insulin signaling cascade.[1][11]

-

Activation of PI3K/Akt Pathway: This leads to the activation of the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathway, which is crucial for GLUT4 translocation and glucose uptake.[1][8]

The following diagram depicts the influence of berberine on the insulin signaling pathway.

Caption: Berberine's enhancement of the insulin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to assess the anti-diabetic effects of berberine in animal models are provided below.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood, providing an indication of insulin sensitivity and glucose metabolism.[12][13]

Materials:

-

D-glucose solution (20-30% w/v in sterile water or saline)[12][14]

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)[12]

-

Oral gavage needles

Procedure:

-

Fasting: Fast the animals (mice or rats) overnight (typically 12-16 hours) with free access to water.[12][15]

-

Baseline Blood Glucose: Before glucose administration, measure the baseline blood glucose level (t=0 min). This is typically done by obtaining a small blood sample from the tail tip.[12][16]

-

Glucose Administration: Administer a glucose solution orally via gavage. The standard dose is 2 g/kg of body weight.[12][14]

-

Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[12][17]

-

Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.

The following diagram illustrates the experimental workflow for an OGTT.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity by assessing the rate of glucose clearance from the blood in response to an exogenous insulin injection.[12][18]

Materials:

-

Humulin R or other regular human insulin

-

Sterile 0.9% saline solution

-

Glucometer and test strips

-

Blood collection supplies

-

Syringes for intraperitoneal injection

Procedure:

-

Fasting: Fast the animals for a shorter duration than for an OGTT, typically 4-6 hours, with free access to water.[12][18]

-

Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail blood sample.[12]

-

Insulin Administration: Administer insulin via intraperitoneal (IP) injection. A common dose is 0.75 U/kg of body weight for mice.[12]

-

Blood Glucose Monitoring: Collect blood samples at regular intervals after insulin injection, for example, at 15, 30, 45, and 60 minutes.[19]

-

Data Analysis: Plot the percentage of initial blood glucose concentration over time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity. The area under the curve (AUC) can also be calculated.

The workflow for an ITT is depicted in the diagram below.

Caption: Experimental workflow for the Insulin Tolerance Test (ITT).

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is a calculation used to quantify insulin resistance from fasting blood glucose and insulin levels.[20][21]

Materials:

-

Fasting blood samples (plasma or serum)

-

Glucose assay kit

-

Insulin ELISA kit

Procedure:

-

Fasting: Fast the animals overnight (12-16 hours).

-

Blood Collection: Collect a blood sample to measure fasting glucose and fasting insulin levels.

-

Biochemical Analysis: Measure the fasting plasma glucose (FPG) and fasting plasma insulin (FPI) concentrations using appropriate assay kits.

-

Calculation: Calculate the HOMA-IR index using the following formula:

HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5 [20][22]

Note: The denominator may vary depending on the units used for glucose concentration.

This comprehensive guide provides researchers with the necessary information and protocols to effectively study the anti-diabetic properties of berberine in preclinical models. Adherence to these standardized procedures will enhance the reproducibility and comparability of findings across different studies.

References

- 1. Berberine improves mesenteric artery insulin sensitivity through up‐regulating insulin receptor‐mediated signalling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of dose-dependent effects of berberine against renal ischemia/reperfusion injury in experimental diabetic rats | Nefrología [revistanefrologia.com]

- 3. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 8. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. m.youtube.com [m.youtube.com]

- 17. wjgnet.com [wjgnet.com]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. Chronic Intermittent Low-Pressure Hypoxia Suppresses Inflammation and Regulates Glycolipids by Modulating Mitochondrial Respiration in db/db Mice [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. m.youtube.com [m.youtube.com]

Application Note: Quantification of Berberine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine is a naturally occurring isoquinoline alkaloid found in the roots, rhizomes, and stem bark of various plants, including Berberis species (e.g., Barberry), Coptis chinensis (Goldthread), and Hydrastis canadensis (Goldenseal). It has a long history of use in traditional medicine and is of significant interest to researchers and pharmaceutical developers due to its wide range of pharmacological activities. These include antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic benefits in managing diabetes, cholesterol levels, and certain cancers.[1] Accurate and precise quantification of berberine in raw materials, extracts, and finished products is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.

This application note provides detailed protocols for the quantification of berberine using a validated Reverse-Phase HPLC (RP-HPLC) method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following table summarizes a validated isocratic HPLC method.

| Parameter | Recommended Conditions |

| HPLC System | Agilent HPLC or equivalent |

| Column | C18 column (e.g., 250 x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (70:30 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 344 nm[2] |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of berberine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2]

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations ranging from 2 µg/mL to 12 µg/mL.[2] These solutions are used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

A. Plant Material (e.g., Stem Bark)

-

Dry the plant material in the shade and grind it into a fine powder.[3]

-

Accurately weigh 800 g of the powdered material and extract it with 2.5 L of methanol by stirring at 50°C for 3 hours.[3]

-

Repeat the extraction process twice.[3]

-

Pool the extracts and dry them under a vacuum to obtain the final extract.[3]

-

Accurately weigh 100 mg of the dried extract into a 100 mL volumetric flask and dissolve in methanol.[3]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

B. Pharmaceutical Dosage Forms (Tablets)

-

Weigh and finely powder ten tablets.

-

Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.

-

Add a small amount of ethanol and sonicate for 10 minutes to dissolve the berberine.[4]

-

Make up the volume to 100 mL with ethanol.[4]

-

Filter the resulting solution through a 0.22 µm Millipore filter before injection.[4]

Data Presentation

The following tables summarize the quantitative data and validation parameters for a typical berberine HPLC method.

Table 1: HPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2 - 12 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Limit of Detection (LOD) | 0.8 µg/mL[5] |

| Limit of Quantification (LOQ) | 1.7 µg/mL[5] |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 103%[2] |

| Retention Time | Approximately 8.35 min[4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of berberine by HPLC.

Caption: General workflow for berberine quantification by HPLC.

Signaling Pathways of Berberine

Berberine exerts its pharmacological effects by modulating several key cellular signaling pathways. The following diagrams illustrate the inhibitory effect of berberine on the PI3K/Akt/mTOR pathway and its activation of the AMPK pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Berberine

Caption: Berberine's inhibition of the PI3K/Akt/mTOR pathway.

AMPK Signaling Pathway Activation by Berberine

Caption: Berberine's activation of the AMPK pathway.

References

- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gigvvy.com [gigvvy.com]

- 4. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia : Oriental Journal of Chemistry [orientjchem.org]

- 5. doaj.org [doaj.org]

Using Berberine in 3T3-L1 Adipocyte Differentiation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a natural isoquinoline alkaloid found in several plants including Coptis chinensis, has garnered significant attention for its potential therapeutic effects on metabolic disorders. In the context of obesity and related research, berberine has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. The 3T3-L1 cell line, a well-established model for studying adipogenesis, is a crucial tool for investigating the anti-adipogenic properties of compounds like berberine. These application notes provide detailed protocols for utilizing berberine in 3T3-L1 differentiation assays, along with a summary of its effects on key molecular markers and signaling pathways.

Berberine primarily exerts its anti-adipogenic effects by modulating key signaling pathways involved in adipocyte differentiation. One of the principal mechanisms is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. Furthermore, berberine-induced AMPK activation leads to the suppression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][4][5][6] The downregulation of these master regulators of adipogenesis results in a decreased expression of their target genes, which are essential for lipid accumulation and adipocyte function.[1][4] Additionally, some studies suggest that berberine can influence earlier stages of adipogenesis by decreasing the expression and activity of C/EBPβ and cAMP response element-binding protein (CREB).[7][8]

Data Summary: Effects of Berberine on 3T3-L1 Adipocyte Differentiation

The following tables summarize the quantitative effects of berberine on various parameters of 3T3-L1 adipocyte differentiation as reported in scientific literature.

Table 1: Effect of Berberine on Adipogenic Gene Expression

| Gene | Berberine Concentration (µM) | Incubation Time | Fold Change vs. Control | Reference |

| PPARγ | 5 | 7 days | Decreased | [9] |

| PPARγ2 | 10 | - | Significantly reduced (by 48% for mRNA) | [5] |

| C/EBPα | 5 | 7 days | Decreased | [9] |

| SREBP1c | 5 | 7 days | Decreased | [9] |

| aP2 | - | - | Suppressed | [4] |

| Adiponectin | 10 | During differentiation | Downregulated mRNA expression | [6] |

| Leptin | 10 | During differentiation | Downregulated mRNA expression | [6] |

Table 2: Effect of Berberine on Protein Expression and Activity

| Protein | Berberine Concentration (µM) | Incubation Time | Effect | Reference |

| p-AMPK | 10 | 24 hours | Increased | |

| PPARγ | 10 | - | Inhibited protein expression | [5] |

| C/EBPα | - | - | Inhibited protein levels | [4] |

| C/EBPβ | - | Early stage of differentiation | Decreased protein expression | [4][7] |

| p-CREB | - | Early stage of differentiation | Decreased | [7] |

| ATGL | 10, 100 | 24 hours | Increased expression | [10] |

| p-HSL | 10, 100 | 24 hours | Increased expression | [10] |

Table 3: Effect of Berberine on Lipid Accumulation

| Berberine Concentration (µM) | Incubation Time | Method | % Reduction in Lipid Accumulation | Reference |

| 5, 10, 20 | 7 days | Oil Red O Staining | Dose-dependent inhibition | [9] |

| 10, 100 | 24 hours (on mature adipocytes) | Oil Red O Staining & TG Content Assay | Significant decrease (>10%) | [10] |

| 1, 10, 100 | During differentiation | Oil Red O Staining | Less and smaller lipid droplets | [5] |

Experimental Protocols

3T3-L1 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Differentiation Induction Medium (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[10]

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 24-well plates for Oil Red O staining) and grow to confluence. Let the cells remain confluent for an additional 2 days before inducing differentiation (Day 0).

-

Differentiation Induction (Day 0): Replace the culture medium with DMI medium. This marks the beginning of the differentiation process.

-

Insulin Treatment (Day 2): After 48 hours, replace the DMI medium with Insulin Medium.

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish with fresh maintenance medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 8 onwards.

Berberine Treatment

Berberine can be introduced at different stages of the differentiation process to study its effects.

Materials:

-

Berberine hydrochloride (soluble in DMSO or water)

-

DMI medium

-

Insulin Medium

-

Maintenance medium (DMEM + 10% FBS)

Protocol:

-

Preparation of Berberine Stock Solution: Prepare a stock solution of berberine (e.g., 10-20 mM) in an appropriate solvent (e.g., DMSO).

-

Treatment during Differentiation:

-

To investigate the effect on the entire differentiation process, add berberine at the desired final concentrations (e.g., 5, 10, 20 µM) to the DMI medium, Insulin Medium, and subsequent maintenance media. An equivalent volume of the solvent should be added to the control wells.

-

To study the effect on specific stages, berberine can be added only during the induction phase (Days 0-2) or during the maturation phase (Day 4 onwards).

-

-

Treatment of Mature Adipocytes: To assess the effect on mature adipocytes, add berberine to the maintenance medium of fully differentiated cells (e.g., on day 8 or 12) and incubate for the desired duration (e.g., 24 hours).[10]

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (e.g., 6 parts stock solution + 4 parts distilled water, freshly prepared and filtered)

-

10% Formalin or 4% Paraformaldehyde in PBS

-

60% Isopropanol

-

Distilled water

-

Isopropanol (100%) for quantification

Protocol:

-

Fixation: Wash the cells twice with PBS and fix with 10% formalin for at least 1 hour at room temperature.

-

Washing: Remove the formalin and wash the cells with distilled water. Then, wash once with 60% isopropanol.

-

Staining: Allow the wells to dry completely. Add the Oil Red O working solution and incubate for 10-15 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope and capture images.

-

Quantification (Optional): After imaging, completely dry the wells. Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 500-550 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA expression levels of key adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., Pparg, Cebpa, Adipoq, Lep) and a reference gene (e.g., Actb, Gapdh).

Protocol:

-

RNA Extraction: At the desired time points, wash the cells with PBS and lyse them to extract total RNA using a suitable kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the expression of a stable reference gene.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-p-AMPK, anti-AMPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

-